

Commercial suppliers and availability of Gliquidone-d6

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Compound of Interest

Compound Name: Gliquidone-d6

Cat. No.: B12421722

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Gliquidone-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gliquidone-d6**, a deuterated analog of the anti-diabetic drug Gliquidone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the commercial availability, technical specifications, and analytical applications of this stable isotope-labeled compound.

Introduction

Gliquidone-d6 is a valuable tool in analytical and pharmacokinetic research. As a stable isotope-labeled internal standard, it enhances the accuracy and precision of quantitative analysis, particularly in mass spectrometry-based methods.^[1] Its primary application lies in the precise measurement of Gliquidone concentrations in biological matrices, aiding in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.^[1]

Commercial Suppliers and Availability

Several commercial suppliers offer **Gliquidone-d6** for research purposes. While specific stock levels and pricing are subject to change and typically require a direct inquiry, the following table summarizes publicly available information on suppliers and the product specifications they provide.

Supplier	Product Name	Catalogue No.	Purity	Available Quantities	Stock Status
Veeprho	Gliquidone-D6	DVE00571	Not specified	Request a quote	In Stock
Hubei Moxin Biotechnology Co., Ltd	Gliquidone-d6	Not specified	95%+ or 98%+	10mg, 25mg, 50mg, 100mg, 1000mg, 5000mg	Not specified
ShenZhen Jianbamboo Biotechnology Co. Ltd	Gliquidone-D6	JZ059592	Not specified	mg, g	Please consult
MedchemExpress	Gliquidone-d6	HY-112391S	Not specified	Request a quote	Not specified
Biorbyt	Gliquidone-d6	orb2299502	Not specified	Not specified	Not specified
TLC Pharmaceutical Standards	Gliquidone-d6	G-050002	Not specified	10mg, 25mg, 50mg, 100mg (Common Package)	Not specified

Note: Purity, availability, and pricing are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for detailed purity data.

Technical Specifications

Property	Value
Chemical Name	N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide
Molecular Formula	C ₂₇ H ₂₇ D ₆ N ₃ O ₆ S
Molecular Weight	533.67 g/mol
CAS Number	N/A
Parent Compound	Gliquidone
Parent CAS Number	33342-05-1

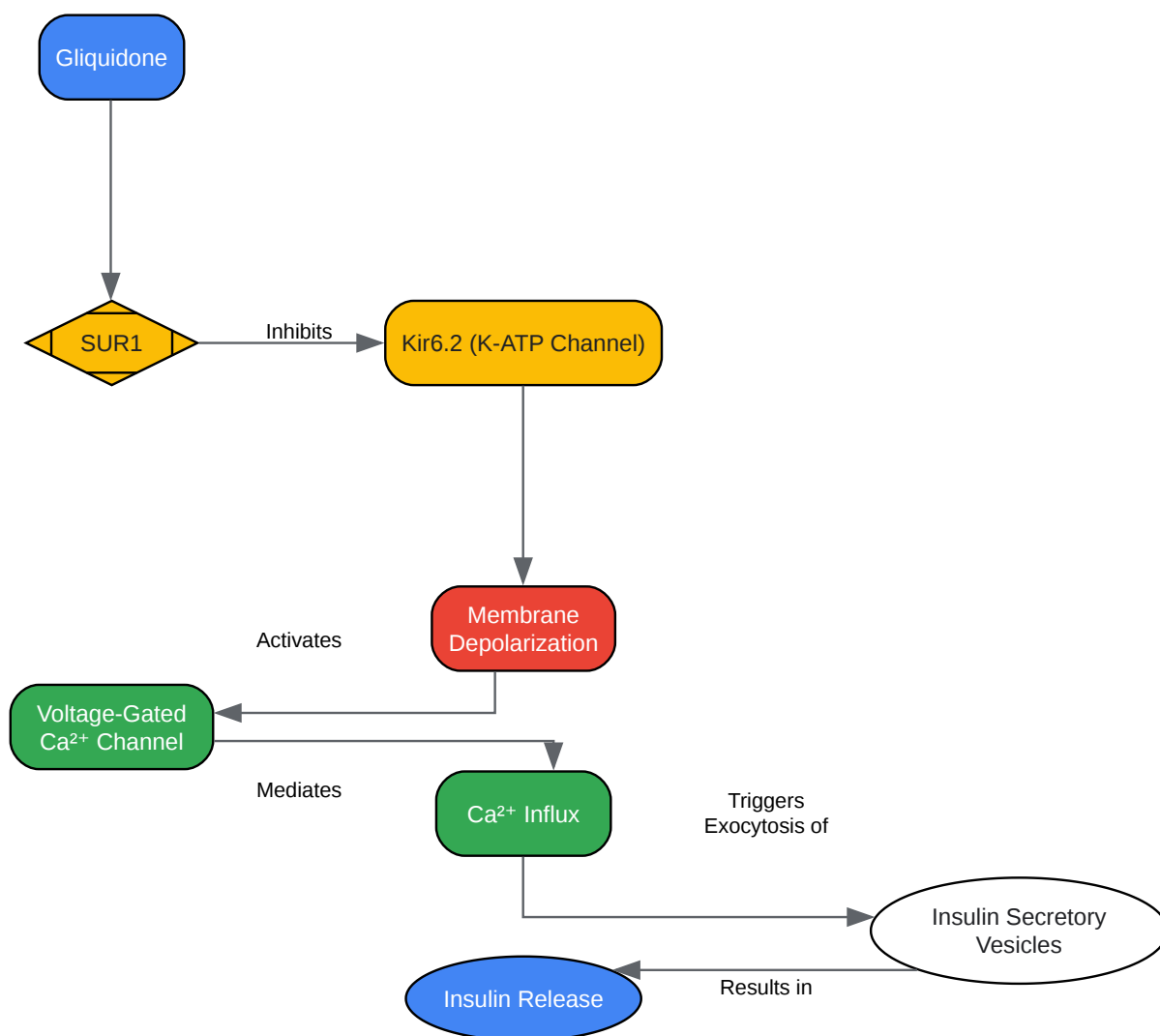
Mechanism of Action of Gliquidone (Parent Compound)

Gliquidone, the non-deuterated parent compound, is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.^[2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β -cells.^{[1][3]}

The signaling pathway is initiated by the binding of Gliquidone to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β -cell membrane.^{[3][4]} This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca^{2+}) into the cell. The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.^{[1][3]}

Some studies also suggest that Gliquidone may have extrapancreatic effects, including an increase in the number of insulin receptors in peripheral tissues.^[5]

Signaling Pathway of Gliquidone in Pancreatic β -Cells



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Caption: Signaling pathway of Gliquidone in pancreatic β-cells leading to insulin secretion.

Experimental Protocols: Use of Gliquidone-d6 as an Internal Standard

Gliquidone-d6 is primarily used as an internal standard (IS) for the quantification of Gliquidone in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology. Specific parameters will need to be optimized based on the instrumentation and matrix used.

Materials and Reagents

- Gliquidone analytical standard
- **Gliquidone-d6** internal standard
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., plasma, serum)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

- Spiking: To a known volume of the biological matrix (e.g., 100 μ L of plasma), add a specific amount of **Gliquidone-d6** working solution to achieve a final concentration within the linear range of the assay.
- Extraction:
 - Protein Precipitation (PPT): A common and rapid method. Add 3-4 volumes of cold ACN or MeOH to the sample. Vortex vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., $>10,000 \times g$) for 10 minutes. Collect the supernatant.
 - Solid Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification. The choice of SPE sorbent (e.g., C18, mixed-mode) will depend on the physicochemical properties of Gliquidone. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte and IS.
- Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

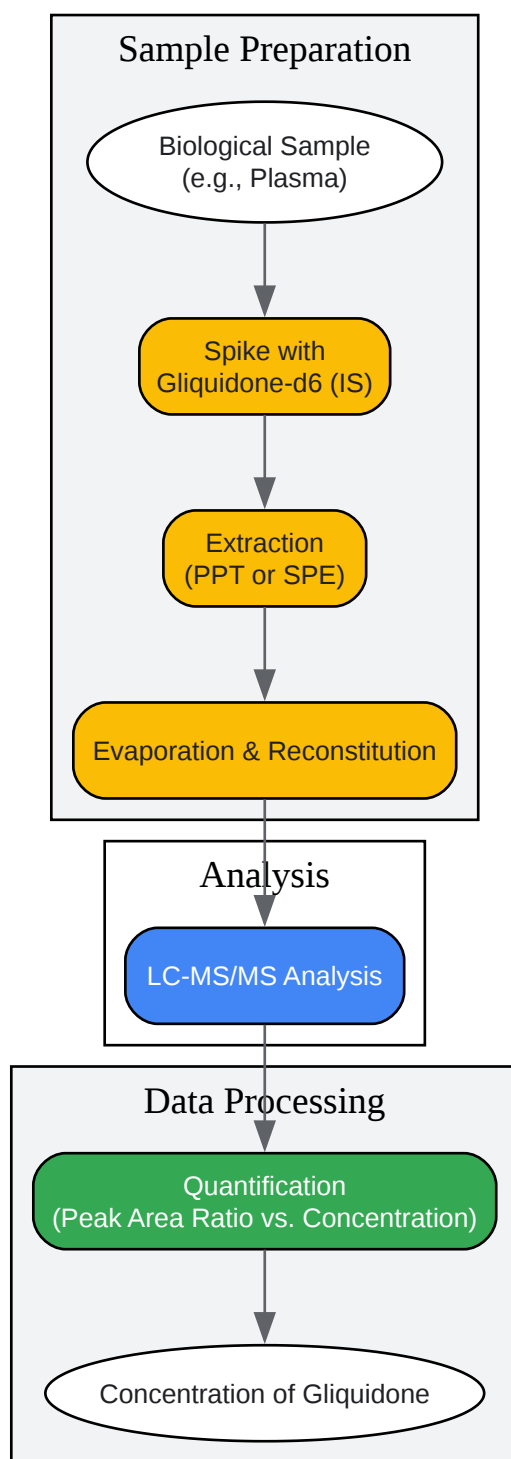
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically suitable for the separation of Gliquidone.
 - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (ACN or MeOH), both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
 - Injection Volume: Typically 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Optimization is required.
 - Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring specific precursor ion to product ion transitions for both Gliquidone and **Gliquidone-d6**. The transitions will need to be determined by infusing the individual standards into the mass spectrometer.

Quantification

A calibration curve is constructed by plotting the peak area ratio of the Gliquidone to the **Gliquidone-d6** internal standard against the known concentrations of the Gliquidone calibration standards. The concentration of Gliquidone in the unknown samples is then determined from this calibration curve.

Experimental Workflow for Quantitative Analysis



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Caption: General experimental workflow for the quantification of Gliquidone using **Gliquidone-d6** as an internal standard.

Conclusion

Gliquidone-d6 is an essential analytical tool for researchers and drug development professionals working with Gliquidone. Its commercial availability from several suppliers facilitates its use in robust and reliable bioanalytical methods. The information and general protocols provided in this guide serve as a starting point for the development of specific assays for the accurate quantification of Gliquidone in various biological matrices. For detailed experimental parameters and the most up-to-date product information, direct communication with suppliers and a thorough review of relevant scientific literature are recommended.

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